![molecular formula C22H22N4O2S3 B2480834 N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-[3-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-3-oxopropyl]sulfanylpropanamide CAS No. 379239-66-4](/img/structure/B2480834.png)

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-[3-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-3-oxopropyl]sulfanylpropanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

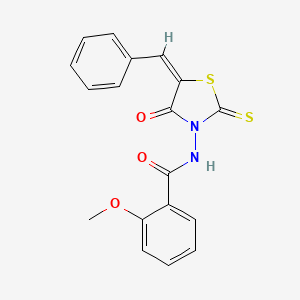

The compound synthesis involves reactions of malononitrile with CS2 in the presence of K2CO3 under reflux in DMF, followed by reaction with chloroacetone and cyclization. This process has been characterized by various spectroscopic methods, including FT-IR, 1H-NMR, 13C-NMR, and mass spectrometry, as well as elemental analysis and X-ray crystallography for molecular structure determination (Mabkhot et al., 2016).

Molecular Structure Analysis

The molecular structure was optimized and analyzed using X-ray crystallography, revealing an intramolecular interaction forming an S6 graf set ring motif. DFT B3LYP/6-31G (d,p) method calculations further supported the observed structure, revealing strong intramolecular charge transfer interactions (Mabkhot et al., 2016).

Chemical Reactions and Properties

The compound’s reactivity includes potential for further heterocyclic transformations due to the presence of the thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings, leading to a variety of derivatives through regioselective attack and/or cyclization by the cyanoacetamido moiety (Shams et al., 2010).

Physical Properties Analysis

While specific physical properties such as melting point, solubility, and density were not detailed in the available literature, the methods used for the compound’s synthesis and characterization suggest it possesses stable crystalline forms, as confirmed by X-ray crystallography, and solubility in common organic solvents used during its synthesis and purification processes.

Chemical Properties Analysis

Chemical property analysis, including NBO analysis, revealed significant intramolecular charge transfer interactions, indicating the compound’s potential for various chemical reactions. The electronic spectra calculated using TD-DFT showed good agreement with experimental data, suggesting the compound's utility in further studies due to its rich electronic and structural properties (Mabkhot et al., 2016).

Wissenschaftliche Forschungsanwendungen

Structural Analogues and Biological Activity

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-[3-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-3-oxopropyl]sulfanylpropanamide, due to its structural complexity, might share similar properties or biological activities with its structural analogues, particularly thiophene derivatives. Thiophene analogues, such as benzidine and 4-aminobiphenyl, have been synthesized and evaluated for potential carcinogenicity. These compounds, including N-(5-phenylthiophen-2-yl)acetamide, were evaluated in in vitro assays indicating potential carcinogenicity. However, their behavior in biological systems raises questions about their actual potential to induce tumors in vivo (Ashby et al., 1978).

Broad Applications in Medicinal Chemistry

Thiophene derivatives are significant in medicinal chemistry, offering a wide range of applications due to their antimicrobial, anticancer, antiparasitic, anti-inflammatory, and antihypertensive activities. Their role as intermediates in organic synthesis and their presence in various drugs currently on the market highlight their importance. The synthesis of thiophene derivatives, therefore, attracts considerable attention, with methods constantly being modified and improved (Xuan, 2020).

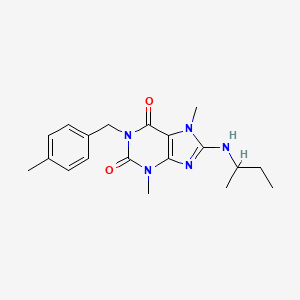

Role in Drug Design

Furanyl- or thienyl-substituted compounds, including the structural moieties similar to this compound, are prominent in the medicinal chemistry of nucleobases, nucleosides, and their analogues. These heteroaryl substituents significantly influence the activities of the compounds, making them potential candidates for optimizing antiviral, antitumor, antimycobacterial, or antiparkinsonian actions (Ostrowski, 2022).

Application in Regional Cancer Therapy

The primary sulfonamide moiety, a part of this compound, is present in many clinically used drugs with a variety of functions. The sulfonamide structure is anticipated to be a key part of future drugs, especially in applications like regional cancer therapy, demonstrating its versatility and potential in therapeutic applications (Carta, Scozzafava, & Supuran, 2012).

Eigenschaften

IUPAC Name |

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-[3-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-3-oxopropyl]sulfanylpropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O2S3/c23-11-15-13-3-1-5-17(13)30-21(15)25-19(27)7-9-29-10-8-20(28)26-22-16(12-24)14-4-2-6-18(14)31-22/h1-10H2,(H,25,27)(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNSACGJBHOPBMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)SC(=C2C#N)NC(=O)CCSCCC(=O)NC3=C(C4=C(S3)CCC4)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-[4-(3-methoxypyrrolidin-1-yl)benzoyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2480752.png)

![2-(Chloromethyl)-4-fluoropyrazolo[1,5-a]pyridine](/img/structure/B2480757.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2480758.png)

![2-(2,5-dimethylphenyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2480760.png)

![(Z)-4-(tert-butyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2480765.png)

![N-(2-methoxybenzyl)-2-(3-methylphenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2480766.png)

![(4-Phenyloxan-4-yl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2480772.png)

![7-chloro-3-((4-nitrobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2480774.png)